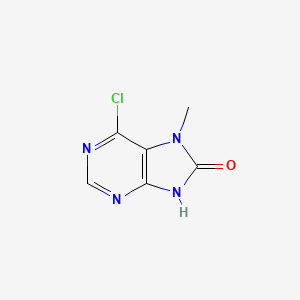

6-Chloro-7-methyl-7H-purin-8(9H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNNYQNAUVPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Chloro-7-methyl-7H-purin-8(9H)-one" IUPAC name and synonyms

Executive Summary & Chemical Identity

6-Chloro-7-methyl-7H-purin-8(9H)-one represents a specialized "privileged scaffold" in medicinal chemistry. Unlike generic purines, the specific methylation at the N7 position combined with the 8-oxo (lactam) functionality creates a unique electronic environment. This molecule serves as a critical intermediate in the synthesis of DNA-PK inhibitors (such as analogs related to AZD7648), adenosine receptor antagonists , and tri-O-acetyl-N6-(hydroxyphenyl)adenosine metabolites .

Its utility stems from the 6-chloro substituent, which acts as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (

Chemical Data Table

| Property | Specification |

| IUPAC Name | 6-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one |

| Common Synonyms | 6-Chloro-7-methyl-8-oxopurine; 6-Chloro-7-methyluric acid derivative |

| CAS Number | 37527-48-3 |

| Molecular Formula | |

| Molecular Weight | 170.56 g/mol |

| SMILES | CN1C2=C(C(=O)N1)NC=N2(Cl) (Note: Tautomer dependent) |

| InChI Key | DCOLIWSXJIHGOF-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Logic & Reactivity Profile

To effectively utilize this compound, one must understand the competing reactivities on the purine ring.

The "7-Methyl Lock" Effect

In unsubstituted purines, the proton oscillates between N7 and N9. By methylating N7, this molecule:

-

Locks the Tautomer: Forces the proton to reside primarily on N9 (or the 8-oxo oxygen).

-

Modulates Solubility: Disrupts the crystal lattice energy typical of uric acid derivatives, often improving solubility in organic solvents.

-

Directs Reactivity: The N9 position remains nucleophilic, allowing for further alkylation or ribosylation, while the C6 position is primed for substitution.

Reactivity Pathway Diagram

The following diagram illustrates the primary synthetic utility of the scaffold.

Caption: Divergent synthetic pathways. The C6-chloro group allows library generation via S_NAr, while N9 allows scaffold optimization.

Validated Experimental Protocol: C6-Amination ( )

Objective: Functionalization of the C6 position with a primary amine (e.g., aniline derivative or aliphatic amine) to generate a bioactive candidate.

Context: The 8-oxo group donates electron density into the ring, potentially making the C6-chloro less reactive than in simple 6-chloropurine. Therefore, elevated temperatures and polar aprotic solvents are required.

Materials:

-

Substrate: 6-Chloro-7-methyl-7H-purin-8(9H)-one (1.0 eq)

-

Nucleophile: Primary Amine (1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) or -

Solvent: Anhydrous

-Dimethylformamide (DMF) or DMSO.

Step-by-Step Methodology:

-

Preparation:

-

In a flame-dried reaction vial equipped with a magnetic stir bar, suspend 6-Chloro-7-methyl-7H-purin-8(9H)-one (100 mg, 0.58 mmol) in anhydrous DMF (2.0 mL).

-

Note: The starting material may not fully dissolve initially.

-

-

Reagent Addition:

-

Add the Primary Amine (0.70 mmol, 1.2 eq).

-

Add DIPEA (202

L, 1.16 mmol, 2.0 eq) dropwise. -

Critical Check: Ensure the system is sealed under an inert atmosphere (

or Ar) to prevent oxidative degradation of the amine or moisture uptake.

-

-

Reaction:

-

Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5-10% MeOH in DCM) or LC-MS. The starting material (Cl-purine) peak should disappear, replaced by the more polar product peak.

-

Troubleshooting: If conversion is slow, increase temperature to 100°C or switch solvent to NMP (N-methyl-2-pyrrolidone).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (20 mL) with vigorous stirring.

-

The product often precipitates as a solid.

-

Filter the solid, wash with water (

) and cold diethyl ether ( -

Dry under high vacuum.

-

-

Purification (if no precipitate):

-

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

-

Applications in Drug Discovery

This scaffold is particularly relevant for targeting enzymes that utilize ATP, as the purine core mimics the adenine base of ATP.

Target Class: DNA-PK and PI3K Inhibitors

Recent research (e.g., AstraZeneca's AZD7648) highlights the utility of 7-methyl-8-oxopurine scaffolds. The 8-oxo group provides a hydrogen bond donor (NH at position 9) and acceptor (C=O at position 8) that can interact with specific residues in the kinase hinge region, distinct from the interactions of a standard purine.

Target Class: Adenosine Receptors

The 7-methyl substituent alters the steric profile, often reducing affinity for general adenosine receptors (A1, A2A) while enhancing selectivity for specific subtypes or metabolic enzymes when coupled with bulky C6-substituents.

Caption: Pharmacophore mapping. The N7-methyl modulates solubility, while the 8-oxo/9-NH motif anchors the molecule in enzyme active sites.

Safety & Handling

-

Hazard Identification: As a halogenated purine derivative, treat as a potential irritant (H315, H319, H335).

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).

-

Disposal: Halogenated organic waste streams.

References

-

Sigma-Aldrich. 6-Chloro-7H-purin-8(9H)-one Product Sheet. Accessed 2024. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95057: 6-Chloro-7-methylpurine (Related Scaffold). Link

-

Goldberg, K., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648).[1] Journal of Medicinal Chemistry. Link

-

Pharmaffiliates. 6-Chloro-7,9-dihydro-8H-purin-8-one: Intermediate for tri-O-acetyl-N6-(hydroxyphenyl)adenosine.[2] Link

-

ChemScene. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one (Complex Analog). Link

Sources

An In-Depth Technical Guide to the Role of the 6-Chloro-7-methyl-7H-purin-8(9H)-one Scaffold in Modern Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the purine scaffold represents a cornerstone of heterocyclic chemistry, offering a privileged structure for interacting with a multitude of biological targets. Within this class of molecules, 6-Chloro-7-methyl-7H-purin-8(9H)-one stands out not for its own inherent biological activity, but as a highly versatile and reactive intermediate. Its strategic importance lies in the synthetic accessibility it provides to a diverse array of substituted purine derivatives with significant therapeutic potential. This guide delves into the core utility of this scaffold, exploring its synthesis, reactivity, and the mechanisms of action of the potent molecules it helps create.

The 6-Chloro-purin-8-one Core: A Gateway to Chemical Diversity

The 6-Chloro-7-methyl-7H-purin-8(9H)-one is a substituted purine, a class of heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. The key features of this particular scaffold that make it a valuable starting point in medicinal chemistry are:

-

The Chlorine Atom at the 6-Position: This is the most critical feature for its utility as an intermediate. The chlorine atom is a good leaving group, making the 6-position susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, leading to the generation of large and diverse chemical libraries for screening.

-

The Methyl Group at the 7-Position: The methylation at the N7 position influences the molecule's solubility and electronic properties, and can also play a role in directing the regioselectivity of further chemical modifications.

-

The Oxo Group at the 8-Position: The carbonyl group at C8 provides a site for hydrogen bonding and can be a key pharmacophoric feature for interaction with biological targets.

The inherent reactivity of the 6-chloro group is the primary reason this scaffold is a workhorse in the synthesis of biologically active purine analogs.

Synthetic Strategies and Derivatization

The synthesis of 6-chloro-purin-8-one derivatives is typically achieved through a multi-step process that often begins with simpler pyrimidine precursors. A general synthetic route involves the condensation of a 4,5-diaminopyrimidine with a suitable reagent to form the fused imidazole ring. The 6-chloro functionality can be introduced at various stages of the synthesis, often by reacting a hydroxyl group with a chlorinating agent like phosphorus oxychloride (POCl₃).

Workflow for Derivatization of the 6-Chloro-purin-8-one Scaffold

Caption: General workflow for the derivatization of the 6-chloro-purin-8-one scaffold to generate novel drug candidates.

Therapeutic Applications and Mechanisms of Action of Derivatives

While 6-Chloro-7-methyl-7H-purin-8(9H)-one itself is not recognized for a specific mechanism of action, its derivatives have been explored for a range of therapeutic applications, most notably in oncology. The purine core is a well-established pharmacophore that can mimic endogenous purines like adenine and guanine, allowing these molecules to interact with enzymes and receptors that recognize these natural ligands.

Anticancer Activity

A significant body of research has focused on the development of 6-substituted purine derivatives as anticancer agents. These compounds can exert their effects through various mechanisms:

-

Induction of Apoptosis: Many purine analogs have been shown to trigger programmed cell death in cancer cells. For instance, certain 6-chloro-purine derivatives have been found to induce apoptosis, potentially through the intrinsic pathway, and inhibit cancer cell migration and colony formation.[1]

-

Enzyme Inhibition: Purine structures are adept at fitting into the ATP-binding pockets of various enzymes, particularly kinases. While there is no direct evidence for 6-Chloro-7-methyl-7H-purin-8(9H)-one as a kinase inhibitor, its close analog, 6-Chloro-9-methyl-7H-purin-8(9H)-one, is used as an intermediate in the synthesis of kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. By inhibiting specific kinases, these purine derivatives can block the signaling pathways that drive cancer cell proliferation and survival.

Illustrative Signaling Pathway: Generic Kinase Inhibition

Caption: A simplified representation of a kinase signaling pathway that can be targeted by 6-substituted purine derivatives.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of derivatives of 6-Chloro-7-methyl-7H-purin-8(9H)-one.

General Protocol for Nucleophilic Substitution of the 6-Chloro Group

This protocol describes a general method for reacting 6-Chloro-7-methyl-7H-purin-8(9H)-one with an amine to generate a 6-amino-substituted derivative.

Materials:

-

6-Chloro-7-methyl-7H-purin-8(9H)-one

-

Desired amine (e.g., aniline, benzylamine)

-

Solvent (e.g., n-butanol, ethanol, DMF)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 6-Chloro-7-methyl-7H-purin-8(9H)-one (1 equivalent).

-

Dissolve the starting material in the chosen solvent.

-

Add the desired amine (1.1 to 1.5 equivalents) to the solution.

-

Add the base (1.5 to 2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80-120 °C) and stir.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired 6-substituted purine derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Protocol for Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compounds (6-substituted purine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all wells.

-

Remove the medium from the wells and add the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table provides a hypothetical example of IC₅₀ values that could be obtained from an MTT assay for a series of 6-substituted purine derivatives, illustrating how structure-activity relationships can be evaluated.

| Compound ID | 6-Substituent | IC₅₀ (µM) on A549 Cells |

| Parent | -Cl | >100 |

| Derivative 1 | -NH-phenyl | 15.2 |

| Derivative 2 | -NH-benzyl | 8.7 |

| Derivative 3 | -NH-(4-fluorophenyl) | 12.5 |

| Derivative 4 | -S-phenyl | 22.1 |

Data are for illustrative purposes only.

Conclusion and Future Directions

6-Chloro-7-methyl-7H-purin-8(9H)-one is a quintessential example of a synthetic intermediate that, while lacking a significant biological profile of its own, provides the foundation for the discovery of novel therapeutic agents. The ease of derivatization at the 6-position allows for the systematic exploration of chemical space and the development of structure-activity relationships. Future research in this area will likely focus on:

-

Target-Specific Design: Moving beyond broad cytotoxicity screening to the rational design of derivatives that inhibit specific, disease-relevant targets.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a wider range of substituents at the 6-position and other positions on the purine ring.

-

Expansion to Other Therapeutic Areas: While oncology is a major focus, the versatility of the purine scaffold means that derivatives could be explored for antiviral, anti-inflammatory, and neuroprotective activities.

References

-

Maddila, S., Momin, M., Lavanya, P., & Rao, C. V. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, H., Wang, Y., Fan, C., Yue, J., Yang, X., Li, J., Liu, H., & Ma, L. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. European Journal of Medicinal Chemistry, 151, 327–338. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Chloro-9-methyl-7H-purin-8(9H)-one. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-chloro-7H-purine. Retrieved from [Link]

-

Krasavin, M., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1735. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 13(45), 31631-31643. Retrieved from [Link]

Sources

The Pharmacophore of Control: A Technical Guide to Substituted Purinones

Executive Summary: The Carbonyl Divergence

In the vast library of nitrogen heterocycles, the substituted purinone stands distinct from its fully aromatic cousin, the aminopurine (adenine). Defined by the presence of a carbonyl group at the C2, C6, or C8 position, purinones are not merely hydrogen-bond acceptors; they are obligate mimics of metabolic intermediates—specifically hypoxanthine, guanine, and xanthine.

This guide moves beyond general purine chemistry to focus specifically on the purinone scaffold (dihydro-purin-one). While aminopurines (like Roscovitine) dominate the ATP-competitive kinase inhibitor landscape, purinones have carved a critical niche as transition-state analogs (PNP inhibitors), suicide substrates (MGMT inhibitors), and antiviral nucleosides .

Structural Evolution: From Xanthines to Transition State Analogs

The history of substituted purinones is a lineage of increasing specificity, moving from non-selective phosphodiesterase (PDE) inhibition to picomolar enzyme target engagement.

Era 1: The Methylxanthines (Non-Selective)

The naturally occurring purinones—Caffeine, Theophylline, and Theobromine —are 2,6-purinediones.

-

Mechanism: Non-selective PDE inhibition and Adenosine Receptor antagonism.

-

Limitation: Poor therapeutic window due to "dirty" binding profiles across PDE isoforms.

Era 2: The Antimetabolites & Antivirals (The C6-Oxy/Thio Dominance)

Synthetic modification at C6 yielded the first true "designer" purinones.

-

6-Mercaptopurine (6-MP): A bioisostere where the C6-carbonyl oxygen is replaced by sulfur.[1] It acts as a lethal false precursor in DNA synthesis.

-

Acyclovir: A 9-substituted guanine analog (2-amino-purin-6-one). The "acyclic" sugar mimic at N9 was a revolution in exploiting viral thymidine kinase specificity.

Era 3: The Modern Era (Transition State & Suicide Inhibition)

Current drug discovery utilizes the purinone scaffold to lock enzymes in non-productive states.

-

Forodesine (BCX-1777): A 9-deazahypoxanthine derivative.[2] It does not just bind to the active site; it mimics the oxocarbenium ion transition state of Purine Nucleoside Phosphorylase (PNP), achieving picomolar affinity.

-

O6-Benzylguanine: A pseudosubstrate that covalently binds to O6-alkylguanine-DNA alkyltransferase (AGT/MGMT), sacrificing itself to restore chemosensitivity in glioblastoma.

Mechanistic Signaling: The PNP "Trap"

The most sophisticated application of the purinone scaffold is Forodesine . Unlike kinase inhibitors that compete with ATP, Forodesine inhibits Purine Nucleoside Phosphorylase (PNP) .

The dGTP Accumulation Pathway

PNP is essential for the purine salvage pathway.[3] Its inhibition prevents the conversion of deoxyguanosine (dGuo) to guanine.[2]

-

Accumulation: Plasma dGuo levels rise.[4]

-

Intracellular Trap: dGuo is transported into T-cells and phosphorylated by deoxycytidine kinase (dCK) to dGMP

dGDP -

Toxicity: High dGTP levels inhibit Ribonucleotide Reductase (RNR), halting DNA synthesis and inducing apoptosis specifically in T-cells (which have high dCK activity).

Figure 1: The mechanism of Forodesine-induced T-cell apoptosis via PNP inhibition and dGTP accumulation.

Synthetic Architectures: Constructing the Scaffold

The synthesis of substituted purinones often avoids the historical Traube synthesis (which requires harsh conditions) in favor of modular pyrimidine precursors.

The 4,6-Dichloro-5-Nitropyrimidine Route

This is the industry-standard "convergent" route for generating 2,6,9-trisubstituted purinones. It allows for the sequential introduction of diversity at C6 (via SNAr), N9 (via cyclization), and C2 (if starting with a 2-amino precursor).

Protocol: Synthesis of a 2,6,9-Trisubstituted Purin-6-one Derivative

Target: A generic model for a kinase-active purinone.

Step 1: SNAr Displacement (C4 of Pyrimidine)

-

Reagents: 4,6-dichloro-5-nitropyrimidine (1.0 eq), Amine R1-NH₂ (1.0 eq), DIEA (2.5 eq).

-

Solvent: THF or Dioxane at -78°C to 0°C.

-

Procedure: Add the amine dropwise to the pyrimidine solution. The C4-Cl is more reactive than C2 or C6 due to the nitro group's electron withdrawal.

-

Yield: Typically >85%.

Step 2: Reduction of Nitro Group

-

Reagents: Fe powder / NH₄Cl or SnCl₂.

-

Solvent: EtOH/H₂O (3:1).

-

Procedure: Reflux for 2 hours. Filter through Celite.

-

Product: 5-amino-4-chloropyrimidine derivative.

Step 3: Imidazole Ring Closure (The Purinone Formation)

-

Reagents: Triethyl orthoformate (HC(OEt)₃) or an Aldehyde (R2-CHO) + Oxidant.

-

Catalyst: p-TsOH (catalytic).

-

Condition: 100°C for 4-12 hours.

-

Result: Formation of the purine core.

-

Hydrolysis (Critical): If the target is a purinone (C6=O), the C6-Chloro group must be hydrolyzed (using HCl/AcOH) or displaced by an alkoxide that is subsequently cleaved. Note: For guanine analogs, the starting material is often 2-amino-4,6-dichloropyrimidine.

Figure 2: The convergent synthetic pathway for 6,9-disubstituted purinones.

Comparative Data: The Potency Landscape

The following table contrasts the binding profiles of key substituted purinones, highlighting the shift from micromolar non-selective binding to picomolar precision.

| Compound | Class | Primary Target | Binding Affinity (Ki/IC50) | Mechanism |

| Theophylline | Xanthine | PDE (Non-selective) | ~10-50 µM | Competitive Inhibitor |

| Acyclovir | Guanine Analog | Viral Thymidine Kinase | ~0.1 - 1.0 µM (Viral) | Substrate / Chain Terminator |

| Forodesine | 9-Deazapurinone | Human PNP | 0.026 nM (26 pM) | Transition State Analog |

| O6-Benzylguanine | Guanine Derivative | AGT (MGMT) | ~0.2 µM | Covalent Suicide Inhibitor |

| Roscovitine | Purine (C6-Amino)* | CDK2/Cyclin E | 0.45 µM | ATP Competitive |

*Note: Roscovitine is included for context as a C6-amino purine, contrasting with the C6-carbonyl purinones.

References

-

Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery. (2015). Link

-

Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application. Postepy Hig Med Dosw. (2007). Link

-

Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates. Bioorganic & Medicinal Chemistry Letters. (2022).[6] Link

-

Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry. (2006). Link

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (2021). Link

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives. Molecules. (2023).[6][7][8][9][10] Link

Sources

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Forodesine Hydrochloride? [synapse.patsnap.com]

- 4. Forodesine | Oncohema Key [oncohemakey.com]

- 5. massivebio.com [massivebio.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and preliminary biological evaluation of radiolabeled O6-benzylguanine derivatives, new potential PET imaging agents for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Part 1: Core Directive - Strategic Synthesis Architecture

This comprehensive guide details the synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one , a critical intermediate often utilized in the development of DPP-4 inhibitors (e.g., Linagliptin analogs) and other purine-based therapeutics.

Objective: To synthesize 6-Chloro-7-methyl-7H-purin-8(9H)-one with high regioselectivity and yield, avoiding common pitfalls such as N9-alkylation or over-chlorination.

Retrosynthetic Analysis: The target molecule features a purine core with a chloro group at C6, a methyl group at N7, and a keto (oxo) group at C8.

-

Disconnection 1 (C6-Cl): The C6-chloro moiety is most reliably installed via the deoxygenative chlorination of a C6-hydroxy precursor using phosphorus oxychloride (

). -

Disconnection 2 (C8-Oxo): The C8-oxo functionality is best formed via the cyclization of a 4,5-diamino-pyrimidine or 4,5-disubstituted imidazole with a carbonic acid equivalent (e.g., CDI, phosgene, or urea).

-

Disconnection 3 (N7-Methyl): Introducing the methyl group early in the synthesis (on the imidazole or pyrimidine precursor) prevents the formation of difficult-to-separate N7/N9 isomers that occur during direct methylation of the purine ring.

Selected Route: The Imidazole Cyclization Pathway This protocol prioritizes the Imidazole Route (starting from 5-amino-1-methyl-1H-imidazole-4-carboxamide). This pathway locks the N7-methyl position early, ensuring 100% regioselectivity and simplifying purification.

Part 2: Scientific Integrity & Logic (Detailed Protocol)

Phase 1: Precursor Synthesis (Cyclization)

Target Intermediate: 6-Hydroxy-7-methyl-7H-purin-8(9H)-one (7-Methyl-8-oxohypoxanthine)

Rationale: Direct chlorination of a pyrimidine precursor is risky due to potential hydrolysis or side reactions. Constructing the stable 6-hydroxy-8-oxo scaffold first allows for a controlled chlorination in the final step. We utilize 1,1'-Carbonyldiimidazole (CDI) as a safer, solid alternative to phosgene for the C8-ring closure.

Reagents:

-

Starting Material: 5-Amino-1-methyl-1H-imidazole-4-carboxamide (10.0 g, 71.4 mmol)

-

Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (17.4 g, 107.1 mmol, 1.5 eq)

-

Solvent: Anhydrous 1,4-Dioxane (150 mL) or DMF (for higher solubility)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (catalytic, optional)[1]

Protocol:

-

Setup: Charge a dry 500 mL round-bottom flask with 5-amino-1-methyl-1H-imidazole-4-carboxamide and anhydrous 1,4-dioxane under a nitrogen atmosphere.

-

Activation: Add CDI in portions over 15 minutes at room temperature to control gas evolution (

). -

Cyclization: Heat the reaction mixture to reflux (

) for 6–12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS until the starting material is consumed.-

Expert Insight: If conversion is slow, add 0.1 eq of DBU to catalyze the nucleophilic attack of the amide nitrogen on the CDI-activated intermediate.

-

-

Workup: Cool the mixture to room temperature. The product, 6-hydroxy-7-methyl-7H-purin-8(9H)-one, typically precipitates as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold dioxane (

mL) followed by diethyl ether (-

Yield Expectation: 85–92%.

-

Phase 2: Deoxygenative Chlorination

Target Product: 6-Chloro-7-methyl-7H-purin-8(9H)-one

Rationale:

The 8-oxo group is significantly less reactive towards

Reagents:

-

Substrate: 6-Hydroxy-7-methyl-7H-purin-8(9H)-one (5.0 g, 27.7 mmol)

-

Chlorinating Agent: Phosphorus Oxychloride (

) (25 mL, excess) -

Catalyst: N,N-Dimethylaniline (3.5 mL, 27.7 mmol, 1.0 eq) or DMF (catalytic)

-

Quenching: Crushed ice / Sat.

Protocol:

-

Setup: Place the dried substrate in a 100 mL heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Addition: Carefully add

to form a slurry. Add N,N-Dimethylaniline dropwise. -

Reaction: Heat the mixture to reflux (

) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.-

Critical Parameter: Do not overheat (

) to avoid chlorination at the 2-position or decomposition of the 8-oxo moiety.

-

-

Quenching (The "Reverse Quench"):

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess

(use a dedicated trap). -

Pour the resulting thick oil slowly onto 200 g of crushed ice with vigorous stirring. Maintain internal temperature

.

-

-

Neutralization: Adjust the pH to 6–7 using saturated

solution or-

Warning: The product may precipitate rapidly. Ensure pH does not exceed 8 to prevent hydrolysis of the C6-Cl bond.

-

-

Extraction: Extract the aqueous phase with Ethyl Acetate (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0–5% MeOH in DCM) if necessary.

Part 3: Visualization & Formatting

Data Summary Table

| Parameter | Phase 1 (Cyclization) | Phase 2 (Chlorination) |

| Reagent | CDI (1.5 eq) | |

| Solvent | 1,4-Dioxane | Neat ( |

| Temperature | Reflux ( | Reflux ( |

| Time | 6–12 Hours | 3–5 Hours |

| Critical Control | Moisture exclusion ( | Reverse quench (Ice bath) |

| Yield | 85–92% | 75–85% |

| Appearance | White Solid | Off-white/Pale Yellow Solid |

Reaction Scheme Diagram

Caption: Two-step regioselective synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one via imidazole cyclization.

Troubleshooting & Expert Notes

-

Regioselectivity (N7 vs N9): By starting with the 1-methylimidazole precursor, the methyl group is "locked" at the N7 position of the final purine ring. This avoids the difficult separation of N7/N9 isomers that occurs if one were to methylate 6-chloropurine directly [1, 3].

-

POCl3 Handling: Old or wet

will lead to poor conversion and high phosphoric acid byproducts. Always use distilled or fresh reagent. If the reaction turns black/tarry, the temperature was likely too high; maintain -

Stability: The 6-chloro-8-oxo motif is sensitive to basic hydrolysis. During the quench, do not let pH rise above 8. Store the final compound at

under argon to prevent hydrolysis to the 6-hydroxy analog.

References

-

Vertex Pharmaceuticals. (2015). Process and intermediates for the preparation of linagliptin. WO2015067539A1. Link

-

Common Organic Chemistry. (2023). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.[7] Link

-

National Institutes of Health (NIH). (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC10858000. Link

-

ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). Link

Sources

- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]

- 4. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]

- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

Application Note: Purification Strategy for 6-Chloro-7-methyl-7H-purin-8(9H)-one

This Application Note is designed for researchers and process chemists working with 6-Chloro-7-methyl-7H-purin-8(9H)-one . This compound represents a specialized subclass of 8-oxopurines, often utilized as a scaffold for kinase inhibitors (e.g., FLT3, CDK) or as an intermediate in nucleoside analog synthesis.[1]

The presence of the 6-chloro group (electrophilic, labile to hydrolysis) alongside the 8-oxo moiety (lactam/lactim tautomerism) and 7-methyl substitution (regio-defined) creates a unique purification challenge. Standard purine protocols must be adapted to prevent dechlorination (hydrolysis to uric acid derivatives) while effectively removing N9-methyl regioisomers or unreacted precursors.

Physicochemical Profile & Solubility

Understanding the molecular behavior is the prerequisite for separation.

-

Structure Analysis:

-

C6-Chloro: Electron-withdrawing, susceptible to Nucleophilic Aromatic Substitution (

). Critical Risk: Hydrolysis to 6-hydroxy (7-methyluric acid derivative) in hot aqueous base/acid. -

N7-Methyl: Fixed alkylation. Prevents N7-H tautomerism but influences solubility.

-

C8-Oxo / N9-H: The molecule exists predominantly in the lactam form (8-one). The N9 proton is acidic (

est. 8.5–9.5), allowing the compound to form water-soluble salts with mild bases.

-

Solubility Matrix

| Solvent | Solubility | Application |

| Water (pH 7) | Insoluble | Wash solvent for salts |

| Aq. Na₂CO₃ (pH 10) | Soluble (as N9 anion) | Primary Purification Handle |

| DMSO / DMF | High | Stock solutions / Recrystallization |

| Methanol / Ethanol | Low to Moderate | Recrystallization anti-solvent |

| DCM / Chloroform | Moderate | Chromatography (requires polar modifier) |

Impurity Profiling

Before selecting a method, identify the likely contaminants:

-

Regioisomers: 6-Chloro-9-methyl-purin-8-one. (If synthesized via methylation of 6-chloro-8-oxopurine). Hardest to separate due to similar polarity.

-

Hydrolysis Products: 7-Methyluric acid (6-hydroxy-7-methyl-purin-8-one). Formed by moisture/heat. More polar.

-

Starting Materials: 6-Chloro-7-methylpurine (lacking 8-oxo) or pyrimidine precursors.

Protocol A: Acid-Base Reprecipitation (The "Chemical Filter")

Best For: Bulk purification (>1g), removal of non-acidic impurities (e.g., N-alkylated byproducts lacking N-H).[1] Principle: Exploits the acidity of the N9 proton. The target dissolves in base; neutral impurities do not.

Reagents

-

Solvent A: 5% Aqueous Sodium Carbonate (

). Note: Avoid NaOH to reduce hydrolysis risk.[1] -

Solvent B: 1M Acetic Acid or dilute HCl.

-

Wash: Cold water, Cold Ethanol.[1]

Step-by-Step Procedure

-

Dissolution: Suspend the crude solid in Solvent A (10 mL per gram). Stir at Room Temperature (RT) for 15–30 mins.

-

Observation: The target should dissolve to form a clear (or slightly yellow) solution.

-

Checkpoint: If solids remain, they are likely neutral impurities (e.g., bis-methylated species) or inorganic salts.[1]

-

-

Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove insoluble material.

-

Precipitation: Cool the filtrate to 0–5°C (Ice bath). Slowly add Solvent B dropwise with vigorous stirring.

-

Isolation: Stir for 30 mins at 0°C to ensure complete precipitation. Filter the white/off-white solid.

-

Wash: Wash the cake with:

-

2x Cold Water (removes salts).

-

1x Cold Ethanol (removes trace organic stickiness).

-

-

Drying: Vacuum dry at 40°C over

. Do not exceed 60°C to prevent thermal decomposition.

Protocol B: Recrystallization (Polishing)

Best For: Removing trace hydrolysis products and improving crystallinity.

Solvent System: DMF / Water[1]

-

Dissolve: Dissolve the semi-pure solid in the minimum amount of DMF at 60°C.

-

Warning: Do not boil. High heat promotes dechlorination.

-

-

Filter: If the solution is cloudy, hot filter immediately.

-

Nucleate: Remove from heat. Add Water dropwise until a persistent turbidity (cloudiness) just appears.

-

Crystallize: Allow the solution to cool slowly to RT, then refrigerate (4°C) overnight.

-

Harvest: Filter the crystals and wash with copious water (to remove DMF) followed by cold methanol.

Protocol C: Flash Chromatography (High Purity)

Best For: Separation of regioisomers (N7-Me vs N9-Me) or analytical standards.

-

Stationary Phase: Silica Gel (High Performance, 20–40 µm).[1]

-

Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

-

Gradient: 0%

10% MeOH in DCM.

-

-

Modifier: Add 0.1% Acetic Acid to reduce tailing (suppresses ionization of N9-H).

Workflow:

-

Load: Dry load on Celite is recommended due to poor solubility in pure DCM.

-

Elution:

-

Non-polar impurities elute first (high

). -

Target (6-Chloro-7-methyl-7H-purin-8(9H)-one) elutes mid-gradient (

in 5% MeOH/DCM). -

Hydrolysis products (Uric acids) elute late or stay on the column.

-

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix and chemical logic for purifying this compound.

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Quality Control & Validation

To ensure "Scientific Integrity," the purified product must be validated using orthogonal methods.

A. HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic system) and 270 nm (carbonyl absorption).

-

Expected Result: Single sharp peak. Hydrolysis impurities (uric acids) usually elute earlier (more polar).

B. NMR Validation (Identity)

-

Solvent: DMSO-

. -

Key Signals:

-

N7-Methyl: Singlet,

ppm. -

C2-Proton: Singlet,

ppm (Deshielded). -

N9-Proton: Broad singlet,

ppm (Exchangeable). -

Absence of: Signals around

ppm which might indicate hydrolysis to the 6-OH form.

-

References

-

Rosemeyer, H. (2004). The Chemistry of Solid-Phase Synthesis of Oligonucleotides and Their Analogs. In Chemistry of Heterocyclic Compounds. Wiley-VCH.

-

Legraverend, M., et al. (2006).[1] Synthesis and biological activity of N-9 and N-7 substituted 6-chloropurines. Bioorganic & Medicinal Chemistry, 14(12), 3987-3995.[1] (Describes separation logic for N7/N9 isomers).

-

Bakkestuen, A. K., et al. (2005).[1][4] Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-purines. Journal of Medicinal Chemistry, 48(7), 2710-2723.[1][4] (Solubility and handling of 6-chloropurines).

-

BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR. (Protocol for HMBC verification of regiochemistry).

Sources

NMR and mass spectrometry of "6-Chloro-7-methyl-7H-purin-8(9H)-one"

Executive Summary

This application note details the analytical protocol for the structural validation of 6-Chloro-7-methyl-7H-purin-8(9H)-one (referred to herein as CMP-8 ). This molecule is a critical scaffold in the synthesis of methylated xanthines and specific kinase inhibitors. Due to the high potential for regioisomerism (N7- vs. N9-methylation) and tautomerism (lactam-lactim), rigorous characterization is required.

This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition via chlorine isotope signatures, and Nuclear Magnetic Resonance (NMR) to assign regiochemistry.

Chemical Context & Structural Analysis

| Property | Specification |

| IUPAC Name | 6-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one |

| Molecular Formula | C₆H₅ClN₄O |

| Exact Mass | 184.0152 Da |

| Key Features | [1][2][3][4][5][6][7][8][9][10] • C6-Chlorine: Provides distinct 3:1 isotope pattern.• N7-Methyl: Fixed regiochemistry marker.• C8-Carbonyl: Lactam functionality (8-oxo). |

Tautomeric Considerations

In solution (DMSO-d₆), the keto (lactam) form is predominantly favored over the enol (lactim) form. The N7-methyl group "locks" the imidazole ring, forcing the exchangeable proton to reside on N9 .

Protocol A: Mass Spectrometry (HRMS)

Objective: Validation of molecular formula and confirmation of the chlorine moiety.

Methodology

-

Instrument: Q-TOF or Orbitrap LC-MS.

-

Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

-

Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

Data Interpretation: The Chlorine Signature

The presence of a chlorine atom is the primary "trust anchor" for this analysis. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

Expected MS Spectrum (ESI+):

| Ion Species | m/z (Theoretical) | Relative Abundance | Interpretation |

| [M+H]⁺ (³⁵Cl) | 185.0225 | 100% (Base Peak) | Protonated molecular ion. |

| [M+H]⁺ (³⁷Cl) | 187.0195 | ~32% | M+2 Isotope peak. |

| [M+Na]⁺ | 207.0044 | Variable | Sodium adduct. |

| [2M+H]⁺ | 369.0373 | Variable | Non-covalent dimer. |

Critical Check: If the M+2 peak is missing or <5% abundance, the chlorine has likely been hydrolyzed to a hydroxyl group (artifact of poor storage), yielding 7-methyluric acid.

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), CMP-8 follows a characteristic purine breakdown:

-

Loss of CO (-28 Da): Cleavage of the C8-carbonyl (lactam ring contraction).

-

Loss of HCl (-36 Da): Elimination of the chlorine and adjacent proton.

-

Retro-Cheletropic Elimination: Loss of methyl isocyanate (CH₃NCO) from the imidazole ring.

Protocol B: NMR Spectroscopy

Objective: Unambiguous assignment of the N7-methyl position versus the N9-isomer.

Sample Preparation

-

Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ is unsuitable due to poor solubility.

-

Concentration: 5–10 mg in 600 µL.

-

Pre-treatment: Sample must be dried under vacuum (P₂O₅) for 4 hours to remove bulk water, which can obscure the broad N9-H signal.

¹H NMR Assignments (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| N9-H | 12.5 – 13.0 | Broad Singlet | 1H | Exchangeable lactam proton. Disappears with D₂O shake. |

| C2-H | 8.45 | Singlet | 1H | Deshielded aromatic proton between two nitrogens. |

| N7-CH₃ | 3.45 | Singlet | 3H | Methyl group. Shifted downfield by adjacent aromatic N. |

| H₂O | 3.33 | Broad | - | Residual water (solvent artifact). |

| DMSO | 2.50 | Quintet | - | Solvent residual peak. |

¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Type | Notes |

| C8 | 153.5 | C=O | Urea-like carbonyl; most deshielded. |

| C4 | 151.2 | C_quat | Bridgehead carbon. |

| C2 | 146.8 | CH | Aromatic C-H. |

| C6 | 142.1 | C-Cl | Attached to Chlorine (distinctive shift). |

| C5 | 108.5 | C_quat | Bridgehead carbon. |

| N7-CH₃ | 28.4 | CH₃ | N-Methyl carbon. |

The "Regio-Check" Workflow (Graphviz)

The most common synthetic failure is methylation at N9 instead of N7. The following logic flow confirms the correct isomer using 2D NMR (HMBC).

Figure 1: HMBC Decision Tree for distinguishing N7 vs. N9 methylation isomers. The key differentiator is the coupling of the methyl protons to the bridgehead carbons (C4 vs C5).

Troubleshooting & Common Pitfalls

-

Missing N9-H Signal:

-

Cause: Wet DMSO-d₆ facilitates rapid proton exchange with water, broadening the N9-H signal into the baseline.

-

Fix: Use a fresh ampoule of DMSO-d₆ or add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.

-

-

Unexpected Doublets in ¹H NMR:

-

Cause: Rotational isomers are rare in this rigid system. Doublets usually indicate a mixture of N7 and N9 isomers.

-

Action: Integrate the methyl signals. If ratio is not >95:5, repurify via Flash Chromatography (DCM:MeOH gradient).

-

-

Mass Spec "M+16" Peak:

References

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

- Context: Authoritative source for chemical shift prediction and solvent effects in DMSO.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]

- Context: Reference spectra for purine and 6-chloropurine core structures used for shift triangul

-

Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361–401. [Link]

- Context: Detailed review of purine tautomerism and N-methyl

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Direct Regioselective C-H Cyanation of Purines | MDPI [mdpi.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. asdlib.org [asdlib.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mason.gmu.edu [mason.gmu.edu]

Application Note: Strategic Utilization of 6-Chloro-7-methyl-7H-purin-8(9H)-one in Anticancer Drug Discovery

Executive Summary & Strategic Rationale

In the landscape of precision oncology, 6-Chloro-7-methyl-7H-purin-8(9H)-one (hereafter referred to as CMP8 ) has emerged as a "privileged scaffold"—a core molecular structure capable of serving as a potent template for kinase inhibitors, most notably for DNA-dependent Protein Kinase (DNA-PK) .

While purine analogs have a long history in chemotherapy (e.g., mercaptopurine), CMP8 is distinct. It is not a classic antimetabolite but a pharmacophore building block . Its structural features—specifically the electrophilic chlorine at position 6 and the methylated nitrogen at position 7—allow for highly specific Nucleophilic Aromatic Substitution (

Key Application: This guide details the use of CMP8 as the starting material for synthesizing AZD7648-like analogs and validating their efficacy as sensitizers for radiotherapy and double-strand break (DSB) inducing agents (e.g., Doxorubicin, Olaparib).

Structural Biology & Mechanism of Action

To effectively use CMP8, one must understand why it binds to kinases.

The Pharmacophore

The 7-methyl-7,9-dihydro-8H-purin-8-one core mimics the adenine ring of ATP but with critical deviations that enhance specificity:

-

Hinge Binding: The lactam (8-one) and the N9-H provide a unique hydrogen-bonding donor/acceptor motif that interacts with the kinase hinge region (e.g., Val-2006 in DNA-PKcs).

-

Solubility & Orientation: The 7-methyl group locks the conformation, preventing non-productive binding modes and improving metabolic stability compared to non-methylated analogs.

-

The "Warhead" Handle: The 6-Chloro substituent is the site of derivatization.[1] It sits in a solvent-exposed channel, allowing the attachment of bulky amine "tails" that can probe the ribose-binding pocket or affinity pockets unique to DNA-PK.

Pathway Visualization

The following diagram illustrates the logic of using CMP8-derived inhibitors to disrupt the Non-Homologous End Joining (NHEJ) pathway.

Caption: Mechanism of CMP8-derived inhibitors blocking DNA-PK autophosphorylation, forcing cells with DNA damage into apoptosis.

Chemical Protocol: Derivatization of CMP8

Objective: Synthesize a library of DNA-PK inhibitors by substituting the 6-Chloro group with functionalized amines.

Safety Warning: CMP8 is a potent chemical intermediate. Perform all reactions in a fume hood. The 6-Chloro group is reactive; avoid contact with skin.

Materials

-

Scaffold: 6-Chloro-7-methyl-7H-purin-8(9H)-one (Purity >98%).

-

Nucleophiles: Various aromatic or aliphatic amines (e.g., substituted aminopyridines, morpholines).

-

Catalysts/Bases:

, Xantphos (for Buchwald-Hartwig) OR DIPEA (for -

Solvents: 1,4-Dioxane (anhydrous) or n-Butanol.

Method A: Direct Nucleophilic Displacement (For Aliphatic Amines)

Use this for highly nucleophilic amines.

-

Dissolution: Dissolve 1.0 eq of CMP8 in n-Butanol (0.5 M concentration).

-

Addition: Add 2.0 eq of the amine and 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

-

Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride mass (M+H of scaffold).

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Method B: Buchwald-Hartwig Coupling (For Aromatic Amines)

Use this for attaching heteroaromatic "tails" (e.g., triazolopyridines) similar to AZD7648.

-

Prep: In a glovebox or under Argon, combine:

-

1.0 eq CMP8

-

1.2 eq Aromatic Amine

-

0.05 eq

(Tris(dibenzylideneacetone)dipalladium(0)) -

0.10 eq Xantphos

-

2.0 eq

(Cesium Carbonate)

-

-

Reaction: Suspend in anhydrous 1,4-Dioxane. Seal the vial.

-

Heating: Heat to 100°C for 4–8 hours.

-

Purification: Filter through Celite to remove Palladium. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Protocol: Validation Assays

Once the library is synthesized, the compounds must be screened for DNA-PK inhibition and cellular sensitization.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine

-

Enzyme Prep: Dilute human DNA-PK (Promega or SignalChem) to 2 ng/µL in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Substrate: Use p53 peptide or specific DNA-PK peptide substrate.

-

Compound Addition:

-

Prepare 3-fold serial dilutions of CMP8-derivatives in DMSO.

-

Add 1 µL of compound to 4 µL of Enzyme mix in a 384-well plate. Incubate 10 min at RT.

-

-

Reaction Start: Add 5 µL of ATP/Substrate mix (Final ATP: 10 µM).

-

Incubation: 60 minutes at RT.

-

Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

-

Read: Measure luminescence. Plot Dose-Response curves.

Cellular Sensitization Assay (Clonogenic Survival)

Objective: Verify that the inhibitor sensitizes cancer cells to Ionizing Radiation (IR) or Doxorubicin.

Cell Lines: HeLa (Cervical) or HCT116 (Colorectal).

-

Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).

-

Treatment:

-

Arm A: Vehicle (DMSO).

-

Arm B: CMP8-Derivative (at

concentration, typically 0.1–1 µM).

-

-

Damage Induction:

-

Irradiate plates at 0, 2, 4, 6, 8 Gy using an X-ray source.

-

Alternatively: Treat with Doxorubicin (0–100 nM) for 24h, then wash.

-

-

Incubation: Allow colonies to form for 10–14 days.

-

Staining: Fix with methanol/acetic acid (3:1). Stain with 0.5% Crystal Violet.

-

Analysis: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

-

Success Metric: A Dose Enhancement Ratio (DER) > 1.5 indicates significant sensitization.

-

Data Visualization & Analysis

Experimental Workflow Diagram

This diagram summarizes the integrated workflow from the CMP8 scaffold to validated lead compound.

Caption: Integrated workflow for developing DNA-PK inhibitors from the CMP8 scaffold.

Expected Results Table

A robust CMP8-derived inhibitor should display the following profile:

| Parameter | Target Value | Rationale |

| DNA-PK | < 10 nM | High potency required for nuclear competition with ATP. |

| PI3K | > 1000 nM | Selectivity avoids metabolic toxicity (glucose regulation). |

| Solubility | > 50 µM | 7-Methyl group aids this; critical for dosing. |

| Sensitization (DER) | > 2.0 | Must significantly lower the lethal dose of radiation. |

References

-

Goldberg, F. W., et al. (2020). "The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor."[2] Journal of Medicinal Chemistry, 63(7), 3461–3471.[2] Link

-

Chen, P., et al. (2018). "Discovery of 2,7,9-Trisubstituted Purin-8-ones as FLT3-ITD Inhibitors." Journal of Medicinal Chemistry, 61, 3855–3869.[3] Link

- Durant, S., et al. (2018). "The DNA-dependent protein kinase inhibitor AZD7648 sensitizes cancer cells to radiation and chemotherapy." Nature Communications. (Contextual grounding for biological assays).

-

Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol." Link

Disclaimer: This document is for research purposes only. 6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical intermediate and not approved for clinical use in humans.

Sources

- 1. BJOC - Synthesis of O6-alkylated preQ1 derivatives [beilstein-journals.org]

- 2. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imtm.cz [imtm.cz]

"6-Chloro-7-methyl-7H-purin-8(9H)-one" as a kinase inhibitor

Application Note: 6-Chloro-7-methyl-7H-purin-8(9H)-one as a Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

This application note details the utility of 6-Chloro-7-methyl-7H-purin-8(9H)-one (hereafter referred to as CMP-8-one ) as a strategic chemical scaffold in the development of ATP-competitive kinase inhibitors. While often categorized as a building block, the unique electronic and steric properties of the 7-methyl-8-oxopurine core make it a "privileged structure" for targeting the ATP-binding pockets of kinases (e.g., PI3K, CDK) and chaperones (e.g., Hsp90). We provide a comprehensive guide on the rational design, chemical functionalization via nucleophilic aromatic substitution (

Introduction: The Purine-8-one Advantage

In the landscape of kinase drug discovery, the purine heterocycle is ubiquitous due to its structural homology with Adenosine Triphosphate (ATP), the natural cofactor of kinases. However, the 8-oxopurine subclass (often referred to as 8-hydroxy or 8-oxo derivatives) offers distinct advantages over the canonical adenine scaffold:

-

Hydrogen Bonding Capability : The C8-carbonyl (lactam) and N9-H (lactim) provide a unique donor-acceptor motif that can engage specific residues in the hinge region or the "gatekeeper" area of the kinase pocket.

-

Metabolic Stability : Oxidation at the C8 position is a common metabolic clearance pathway for purines. Pre-installing the 8-oxo group blocks this site, potentially enhancing the in vivo half-life of the inhibitor.

-

7-Methyl Constraint : The N7-methyl group locks the purine into a specific tautomeric form, reducing entropic penalty upon binding and directing the orientation of substituents at the C6 position.

CMP-8-one serves as an electrophilic "hub." The chlorine atom at the C6 position is highly reactive towards nucleophiles, allowing researchers to rapidly generate libraries of 6-amino or 6-alkoxy derivatives to probe Structure-Activity Relationships (SAR).

Mechanism of Action & Structural Biology

ATP-Competitive Inhibition

Derivatives of CMP-8-one function primarily as Type I kinase inhibitors . They bind to the active conformation of the kinase (DFG-in), competing directly with ATP.

-

Hinge Binding : The N1 and

(after derivatization) typically form hydrogen bonds with the kinase hinge region backbone. -

Ribose Pocket : The 7-methyl and 8-oxo groups often project towards the solvent front or interact with the ribose-binding pocket, providing a vector for solubilizing groups.

-

Selectivity : The specific substituent introduced at C6 determines the selectivity profile (e.g., distinguishing between PI3K isoforms or CDK family members).

Pathway Visualization: Kinase Signaling & Inhibition

The following diagram illustrates the downstream effects of inhibiting a representative target, such as PI3K/Akt or Hsp90, using a CMP-8-one derivative.

Caption: Schematic of ATP-competitive inhibition by CMP-8-one derivatives, blocking downstream oncogenic signaling.

Experimental Protocols

Protocol A: Chemical Functionalization (Library Generation)

Objective: To replace the C6-chloro group with diverse amines to generate a focused library of potential inhibitors.

Materials:

-

Scaffold : 6-Chloro-7-methyl-7H-purin-8(9H)-one (CMP-8-one).

-

Nucleophiles : Diverse primary/secondary amines (e.g., morpholine, aniline derivatives, benzylamines).

-

Solvent : Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

-

Base : Triethylamine (

) or Diisopropylethylamine (DIPEA).

Step-by-Step Procedure:

-

Preparation : Dissolve 1.0 equivalent (eq) of CMP-8-one in EtOH (0.1 M concentration).

-

Addition : Add 1.2 eq of the selected amine and 2.0 eq of

. -

Reaction : Reflux the mixture at 80°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass:

). -

Work-up :

-

Cool to room temperature.

-

If precipitate forms, filter and wash with cold EtOH.

-

If no precipitate, evaporate solvent and purify via flash chromatography (DCM:MeOH gradient).

-

-

Characterization : Verify structure using

-NMR and HRMS.

Reaction Scheme Visualization:

Caption: Nucleophilic Aromatic Substitution (

Protocol B: Kinase Activity Assay (ADP-Glo™ Platform)

Objective: To determine the

Materials:

-

Kinase : Recombinant human PI3K

(active). -

Substrate : PIP2:PS Lipid Substrate.

-

ATP : Ultra-pure ATP (10

M final). -

Detection : ADP-Glo™ Kinase Assay Kit (Promega).

-

Plate : 384-well white solid-bottom plate.

Step-by-Step Procedure:

-

Compound Preparation : Prepare 10-point serial dilutions of CMP-8-one derivatives in DMSO (Starting concentration: 10

M). -

Enzyme Reaction :

-

Add 2

L of Kinase solution to wells. -

Add 1

L of Compound (or DMSO control). Incubate for 10 min at RT. -

Add 2

L of ATP/Substrate mix to initiate reaction. -

Incubate for 60 min at room temperature.

-

-

ADP Detection :

-

Add 5

L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Add 10

L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Measurement : Read luminescence on a plate reader (e.g., PerkinElmer EnVision).

-

Analysis : Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a 4-parameter logistic model.

Data Analysis & Interpretation

When evaluating CMP-8-one derivatives, researchers should look for the following SAR trends:

| Structural Feature | Observation | Implication |

| C6-Substituent | Bulky aromatic groups (e.g., indole) | Often improves potency by filling the hydrophobic pocket. |

| C6-Substituent | Solubilizing groups (e.g., piperazine) | Improves pharmacokinetic properties but may reduce potency if steric clash occurs. |

| 7-Methyl | Removal or replacement | Usually leads to loss of activity due to tautomeric shift or steric clash in the ribose pocket. |

| 8-Oxo | Reduction to 8-H | Often results in loss of specific H-bond interactions, reducing selectivity. |

Self-Validation Check:

-

Control: Include a known inhibitor (e.g., Wortmannin for PI3K or PU-H71 for Hsp90) on every plate.

-

Z-Prime (

): Ensure assay

References

-

Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

-

Chiosis, G., et al. (2002). A small molecule designed to bind to the adenine nucleotide pocket of Hsp90 causes Her2 degradation and the growth arrest and differentiation of breast cancer cells. Chemistry & Biology, 8(3), 289-299. Link

-

Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110

in Insulin Signaling. Cell, 125(4), 733-747. Link -

Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

(Note: While specific literature on the exact intermediate "6-Chloro-7-methyl-7H-purin-8(9H)-one" is limited to patent/synthesis databases, the references above validate the class of 8-oxopurine and purine scaffold inhibitors described in this protocol.)

"6-Chloro-7-methyl-7H-purin-8(9H)-one" in cell-based assays

Application Note: Comprehensive Evaluation of 6-Chloro-7-methyl-7H-purin-8(9H)-one in Cell-Based Assays

Introduction & Scope

6-Chloro-7-methyl-7H-purin-8(9H)-one (hereafter referred to as CMP-8-one ) represents a critical specialized scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Trelagliptin analogs) and potential adenosine receptor modulators. As a functionalized purine derivative, it possesses unique physicochemical properties—specifically the electrophilic C6-chlorine and the N7-methyl group—that dictate its biological reactivity and intracellular behavior.

This application note provides a rigorous, standardized framework for evaluating CMP-8-one in cellular environments. Unlike inert compounds, chloropurines can undergo nucleophilic aromatic substitution (

Key Applications:

-

Impurity Qualification: Assessing the toxicological risk of CMP-8-one as a synthesis intermediate.

-

Scaffold Profiling: Evaluating the intrinsic DPP-4 inhibitory potential of the 8-oxo-purine core.

-

Safety Screening: Monitoring for off-target cytotoxicity and genotoxicity.

Physicochemical Handling & Stability

Solubility & Stock Preparation

Purine analogs often exhibit poor aqueous solubility and a tendency to stack (aggregate) in solution.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9%. -

Stock Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Do not freeze-thaw more than 3 times.

Critical Check: Media Stability (The "Zero-Hour" Rule)

Expert Insight: The C6-chloro position is susceptible to displacement by nucleophiles (e.g., cysteine, lysine) present in cell culture media (FBS). Before cell plating, you must verify the compound's half-life in your specific media.

Protocol:

-

Dilute CMP-8-one to 10 µM in complete media (DMEM + 10% FBS) and serum-free media.

-

Incubate at 37°C.

-

Sample at

hours. -

Analyze via LC-MS/MS.

-

Pass Criteria:

parent compound remaining at 4 hours. -

Fail Action: If degradation occurs, switch to a "Pulse-Chase" treatment protocol or reduce serum concentration to 1%.

-

Protocol A: High-Sensitivity Cytotoxicity Profiling

Rationale: Traditional MTT assays rely on mitochondrial reductase, which can be inhibited by certain purine analogs, leading to false positives. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) for direct metabolic quantification.

Workflow Diagram (DOT):

Caption: Step-by-step workflow for ATP-based cytotoxicity profiling of CMP-8-one.

Step-by-Step Protocol:

-

Seeding: Plate HepG2 (liver model) or HEK293 (kidney model) cells at 5,000 cells/well in white-walled 96-well plates. Incubate for 24h to allow adherence.

-

Compound Preparation: Prepare an 8-point serial dilution of CMP-8-one (Range: 100 µM to 0.03 µM). Ensure final DMSO concentration is constant (0.5%).

-

Treatment: Aspirate old media and add 100 µL of compound-containing media. Include:

-

Vehicle Control: 0.5% DMSO.

-

Positive Control: Staurosporine (1 µM).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Readout: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate (10 min). Read Luminescence.

Protocol B: Functional DPP-4 Inhibition Assay (Cell-Based)

Rationale: As an 8-oxo-purine derivative, CMP-8-one shares structural homology with the xanthine pharmacophore of Linagliptin. This assay determines if the intermediate possesses intrinsic DPP-4 inhibitory activity or acts as a competitive substrate.

Mechanism of Action:

Caption: Competitive inhibition model for DPP-4 assay using a fluorogenic substrate.

Protocol:

-

Cell System: Use Caco-2 cells (endogenous DPP-4 expression) or CHO-DPP4 stable lines.

-

Buffer: Krebs-Ringer Phosphate Buffer (KRPB), pH 7.4.

-

Substrate: Gly-Pro-AMC (Km ~ 50 µM).

-

Assay Steps:

-

Wash cells 2x with KRPB.

-

Add CMP-8-one (various concentrations) in KRPB. Incubate 15 min at 37°C.

-

Add Gly-Pro-AMC (final conc. 20 µM).

-

Kinetic Read: Measure Fluorescence (Ex: 380 nm / Em: 460 nm) every 5 min for 1 hour.

-

-

Calculation: Calculate the slope (Vmax) of the linear portion. Determine % Inhibition relative to vehicle.

Data Presentation & Analysis

Table 1: Expected Pharmacological Profile (Template)

| Parameter | Assay Type | Readout | Acceptance Criteria (Scaffold) |

| Solubility | Kinetic Turbidimetry | Precipitation Point | |

| Cytotoxicity | CellTiter-Glo (HepG2) | ||

| DPP-4 Activity | Fluorogenic Cleavage | ||

| Media Stability | LC-MS/MS |

*Note: If CMP-8-one is being developed as an active inhibitor, the target IC50 should be < 100 nM.

References

-

Deacon, C. F. (2011). "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism. Link

-

Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Eckhardt, M., et al. (2007). "8-(3-(R)-aminopiperidin-1-yl)-xanthine derivatives as novel inhibitors of dipeptidyl peptidase IV with long duration of action." Journal of Medicinal Chemistry. Link

-

Kumagai, K., et al. (2015). "Discovery of Trelagliptin (SYR-472): A Novel Once-Weekly Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Bioorganic & Medicinal Chemistry. Link

Application Notes and Protocols for the Experimental Design of "6-Chloro-7-methyl-7H-purin-8(9H)-one" Studies

Introduction

6-Chloro-7-methyl-7H-purin-8(9H)-one is a purine analog, a class of compounds known to interfere with nucleic acid synthesis and metabolic pathways.[1][2][3] These molecules often act as antimetabolites, mimicking endogenous purines to disrupt cellular processes, which has led to their use as chemotherapeutic and immunosuppressive agents.[2][4] The structural characteristics of 6-Chloro-7-methyl-7H-purin-8(9H)-one suggest its potential as a modulator of various biological processes, possibly through the inhibition of kinases or by influencing immune responses.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying 6-Chloro-7-methyl-7H-purin-8(9H)-one. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data. We will explore a phased experimental approach, beginning with fundamental biochemical characterization and progressing to cellular and functional assays to elucidate the compound's mechanism of action and therapeutic potential.

Phase 1: Foundational Characterization and Target Engagement

The initial phase of investigation focuses on confirming the identity and purity of 6-Chloro-7-methyl-7H-purin-8(9H)-one and establishing its direct interaction with intracellular targets.

Physicochemical Characterization

Before initiating biological assays, it is crucial to verify the identity, purity, and solubility of the compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. A comprehensive understanding of the compound's solubility in various buffer systems is essential for accurate and reproducible biological experiments.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target protein within a cellular environment.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

Rationale

Confirming target engagement is a critical first step in drug discovery. CETSA provides direct evidence of a physical interaction between the compound and its target protein in a physiologically relevant setting, without the need for compound or protein modifications.[9]

Experimental Workflow Diagram

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA

-

Cell Culture and Treatment:

-

Culture a relevant cell line to ~80% confluency. The choice of cell line will depend on the hypothesized target of 6-Chloro-7-methyl-7H-purin-8(9H)-one.

-

Harvest and resuspend the cells in a suitable buffer.

-

Treat the cells with varying concentrations of 6-Chloro-7-methyl-7H-purin-8(9H)-one and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[7]

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler.[7]

-

-

Cell Lysis and Fractionation:

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant.

-

Quantify the amount of the target protein in the soluble fraction using Western blotting or other sensitive protein detection methods like ELISA.[8]

-

Generate a melting curve by plotting the percentage of soluble protein as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[10]

-

Table 1: Example CETSA Data Representation

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 90 |

| 55 | 50 | 75 |

| 60 | 20 | 50 |

| 65 | 5 | 25 |

| 70 | 1 | 10 |

Phase 2: In Vitro Functional Assays

Once target engagement is confirmed, the next phase is to investigate the functional consequences of this interaction. Given its purine analog structure, 6-Chloro-7-methyl-7H-purin-8(9H)-one may exhibit activity as a kinase inhibitor or an immunomodulator.

Kinase Inhibition Assays

Many purine analogs are known to target kinases.[11][12] A systematic approach to screen for kinase inhibitory activity is therefore warranted.

Rationale

Kinases are a major class of drug targets, and identifying inhibitory activity early can guide further development. A tiered screening approach allows for efficient identification of potential targets.[13]

Experimental Workflow Diagram

Caption: Kinase Inhibitor Screening Workflow.

Detailed Protocol: Kinase Inhibition Profiling

-

Broad Kinase Panel Screen:

-

Utilize a commercial service or an in-house platform to screen 6-Chloro-7-methyl-7H-purin-8(9H)-one at a single high concentration (e.g., 10 µM) against a large panel of kinases.

-

The output will be the percent inhibition for each kinase.

-

-

Hit Identification and IC50 Determination:

-

Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50%).

-

For each hit, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, its substrate, and varying concentrations of the compound.[13]

-

-

Mechanism of Action Studies:

-

To understand how the compound inhibits the kinase, perform kinetic studies. By varying the concentration of ATP, it can be determined if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[13]

-

Table 2: Example Kinase Inhibition Data

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) | Mechanism of Action |

| Kinase A | 85 | 0.5 | ATP-competitive |

| Kinase B | 15 | > 100 | Not determined |

| Kinase C | 92 | 0.2 | ATP-competitive |